

Technical Whitepaper: Spectroscopic Characterization & Impurity Profiling of 2-Acetoxy-1-phenylpropane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Acetoxy-1-phenylpropane
CAS No.:	2114-33-2
Cat. No.:	B1584821

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CAS Registry Number: 2114-33-2 Molecular Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Introduction & Significance

2-Acetoxy-1-phenylpropane is the acetate ester of 1-phenyl-2-propanol. While utilized in legitimate research as a substrate for enzymatic kinetic resolution studies and as a fragrance ingredient due to its floral-hyacinth olfactory profile, it holds critical significance in forensic chemistry.^[1]

In the context of drug development and forensic profiling, this molecule serves as a route-specific marker for the synthesis of amphetamine-type stimulants (ATS). Specifically, its presence indicates the use of the "P2P" (phenyl-2-propanone) pathway, often via the Leuckart reaction or reductive amination where the intermediate alcohol (1-phenyl-2-propanol) is formed and subsequently esterified—either intentionally or as a byproduct of acetic anhydride workups.

Stereochemical Note: The molecule possesses a chiral center at the C2 position. Unless specified as enantiopure ((R) or (S)), spectroscopic data typically refers to the racemic mixture.

Chemical Synthesis & Sample Preparation

To ensure the validity of spectroscopic standards, the compound should be synthesized via a controlled acetylation of high-purity 1-phenyl-2-propanol.

Synthesis Protocol

Reaction Logic: Nucleophilic acyl substitution using acetic anhydride in the presence of a base (pyridine) to neutralize the acetic acid byproduct.

Reagents:

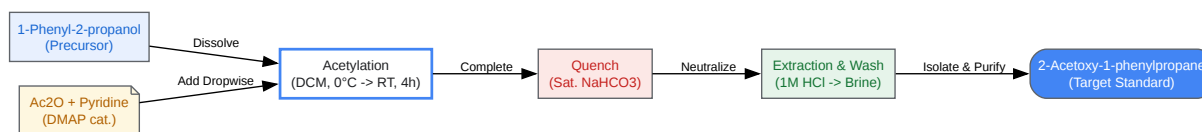
- 1-Phenyl-2-propanol (1.0 equiv)
- Acetic Anhydride (1.2 equiv)
- Pyridine (1.5 equiv)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of 1-phenyl-2-propanol in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
- Activation: Add pyridine (15 mmol) and catalytic DMAP (4-dimethylaminopyridine, 0.1 mmol) to the solution.
- Acetylation: Dropwise add acetic anhydride (12 mmol) at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours.
- Quenching: Quench the reaction with saturated NaHCO₃ solution to neutralize excess acid.
- Extraction: Extract the organic layer, wash with 1M HCl (to remove pyridine), followed by brine.

- Purification: Dry over MgSO_4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain a colorless oil.[2]

Synthesis Workflow Diagram[1]



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Caption: Figure 1. Controlled synthesis workflow for generating analytical standards of **2-acetoxy-1-phenylpropane**.

Spectroscopic Characterization

The following data establishes the structural identity of the molecule. The distinction between this molecule (beta-isomer) and its isomer 1-phenylpropyl acetate (alpha-isomer) is critical.

Nuclear Magnetic Resonance (NMR)

The diagnostic shift is the methine proton (H-2). In the free alcohol, this signal appears at ~3.9 ppm.[1] Upon acetylation, the deshielding effect of the ester carbonyl shifts this signal downfield to ~5.0–5.1 ppm.[1]

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity	Integral	Assignment Logic
Ar-H	7.15 – 7.35	Multiplet	5H	Aromatic protons (Mono-substituted benzene).
H-2	5.08	Multiplet (Sextet)	1H	Diagnostic: Methine proton alpha to ester oxygen. Significant downfield shift vs. alcohol.[3]
H-1	2.95, 2.72	dd (ABX system)	2H	Benzylic protons. Diastereotopic nature often splits these into two doublets of doublets.
Acetate-CH ₃	2.01	Singlet	3H	Methyl group of the acetate moiety.
H-3	1.23	Doublet (Hz)	3H	Terminal methyl group coupled to H-2.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (δ , ppm)	Assignment
C=O	170.5	Ester carbonyl carbon.
Ar-C (ipso)	137.8	Quaternary aromatic carbon attached to the alkyl chain.
Ar-C	129.3, 128.4, 126.5	Ortho, meta, and para aromatic carbons.
C-2	71.2	Methine carbon (alpha to oxygen).[1]
C-1	42.1	Benzylic methylene carbon.
Acetate-CH ₃	21.2	Acetyl methyl carbon.
C-3	19.5	Terminal methyl carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group validation.

- 1735–1745 cm⁻¹ (Strong): C=O Stretching (Ester). This is the most prominent peak.
- 1235–1245 cm⁻¹ (Strong): C–O–C Stretching (Acetate).
- 3030–3060 cm⁻¹ (Weak): C–H Stretching (Aromatic).
- 2930–2980 cm⁻¹ (Medium): C–H Stretching (Aliphatic).
- 700 & 750 cm⁻¹ (Strong): Out-of-plane C–H bending (Mono-substituted benzene ring).
- Absence of OH: No broad band at 3300–3400 cm⁻¹ (confirms complete acetylation of the precursor alcohol).

Mass Spectrometry (MS) & Fragmentation Logic

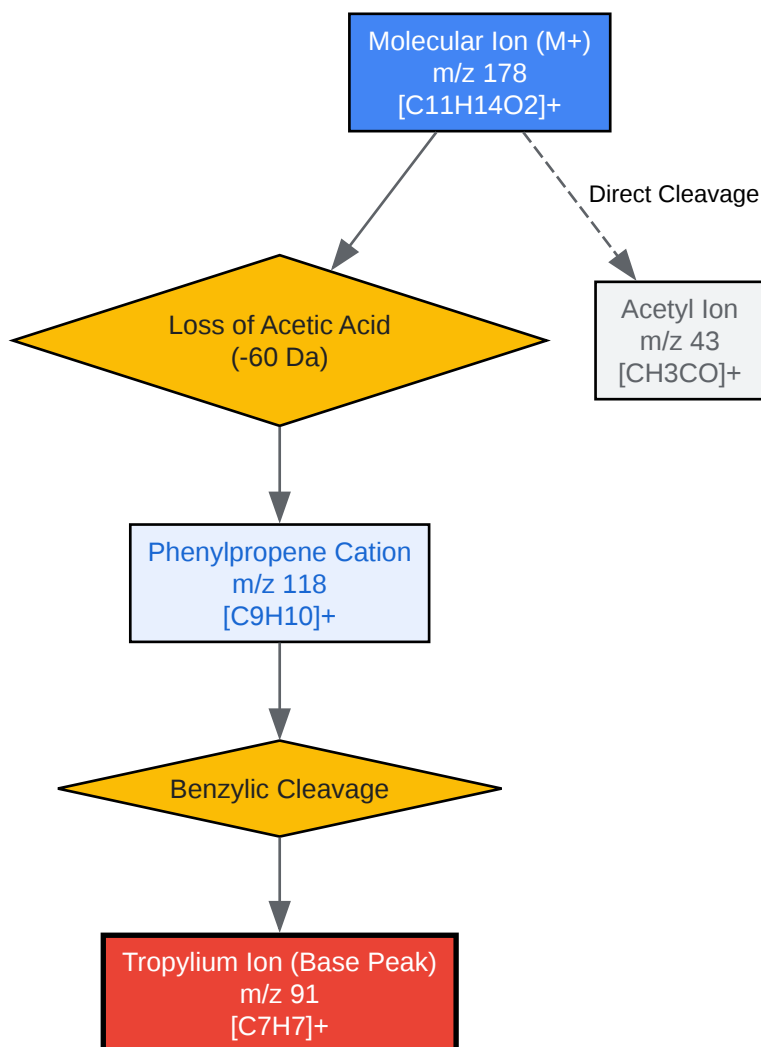
Mass spectrometry is the primary tool for forensic identification. The fragmentation pattern is dominated by the stability of the aromatic system and the lability of the ester bond.

Ionization Mode: Electron Impact (EI, 70 eV)[1]

Key Ions:

- m/z 178 (Molecular Ion, M⁺): Typically weak.[1]
- m/z 118 (M – 60): Loss of Acetic Acid (AcOH). This occurs via a McLafferty-like rearrangement or 1,2-elimination, generating a phenylpropene radical cation.[1]
- m/z 91 (Base Peak, 100%): Tropylium ion (C₇H₇⁺).[1] Formed by the cleavage of the benzylic bond from the m/z 118 fragment.
- m/z 43: Acetyl ion (CH₃CO⁺). Characteristic of acetates.

Fragmentation Pathway Diagram



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Caption: Figure 2.[4] EI-MS fragmentation pathway. The transition from m/z 178 to 118 involves the neutral loss of acetic acid, followed by the formation of the stable tropylium ion.[1]

Forensic Differentiation (Isomer Alert)

A common analytical pitfall is confusing **2-acetoxy-1-phenylpropane** (the beta-isomer) with 1-phenylpropyl acetate (the alpha-isomer). Both have MW 178 and similar MS fragments.[5]

Feature	2-Acetoxy-1-phenylpropane (Target)	1-Phenylpropyl acetate (Isomer)
Structure	Acetate on C2 (Beta)	Acetate on C1 (Alpha, benzylic)
Methyl Group	Doublet (~1.2 ppm)	Triplet (~0.9 ppm)
Methine Shift	~5.1 ppm	~5.6–5.7 ppm (Deshielded by Ring + Ester)
MS Base Peak	m/z 91 (Tropylium)	m/z 91 (Tropylium) - Hard to distinguish by MS alone
Retention Time	Typically elutes earlier on non-polar GC columns (e.g., DB-5) due to branching.	Typically elutes later.

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- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization & Impurity Profiling of 2-Acetoxy-1-phenylpropane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584821/docs#technical-whitepaper-spectroscopic-characterization-impurity-profiling-of-2-acetoxy-1-phenylpropane\]](https://www.benchchem.com/product/b1584821/docs#technical-whitepaper-spectroscopic-characterization-impurity-profiling-of-2-acetoxy-1-phenylpropane)

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